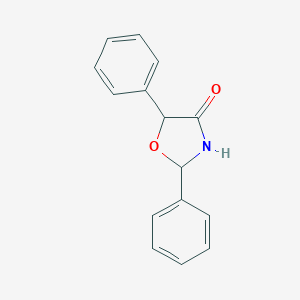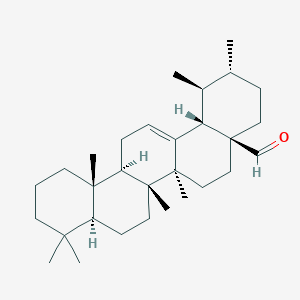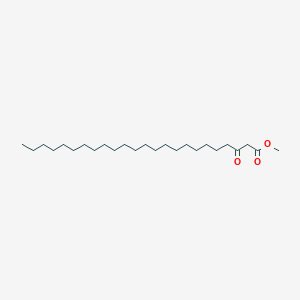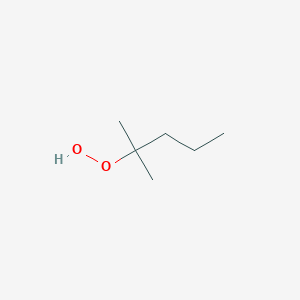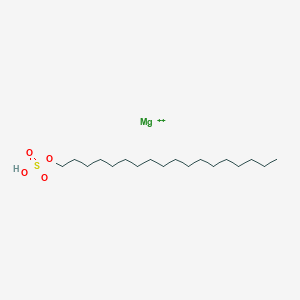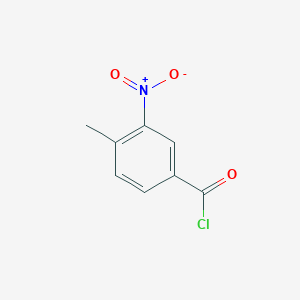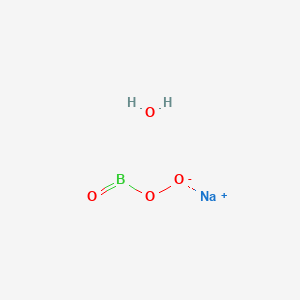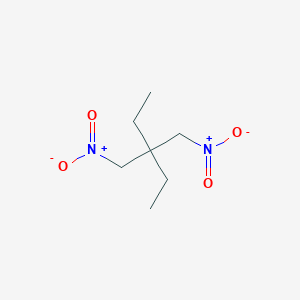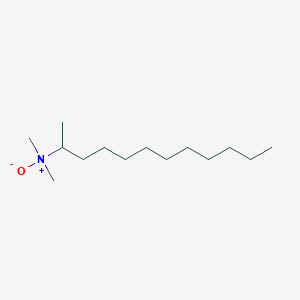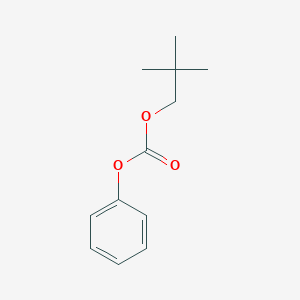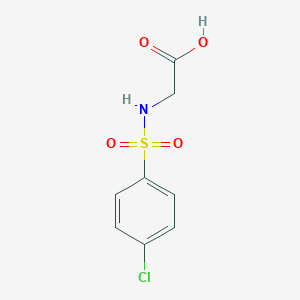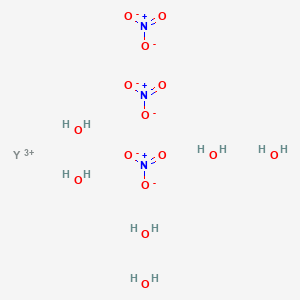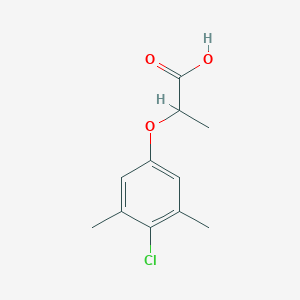
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid involves reactions that introduce the phenoxy and propanoic acid functional groups into the molecular structure. For example, the synthesis of related benzofuran derivatives starts with the reaction of dimethylphenol with chloropropionic acid in the presence of alkali, followed by cyclization processes (Hogale, Shirke, & Kharade, 1995).
Molecular Structure Analysis
The crystal structure of closely related compounds, such as 2-(4-chlorophenoxy)propionic acid, has been determined to exhibit specific conformational features. These compounds tend to form hydrogen-bonded structures, such as catemers, which contrast with the cyclic dimers observed in their racemic counterparts. These structural insights are critical for understanding the compound's interactions and stability (Sørensen, Collet, & Larsen, 1999).
Chemical Reactions and Properties
The reactivity of phenoxypropanoic acid derivatives is influenced by their functional groups, enabling a variety of chemical transformations. These compounds participate in nucleophilic acylation, cyclization, and esterification reactions, providing pathways to synthesize complex molecules with potential biological activities (Hogale, Shirke, & Kharade, 1995).
科学的研究の応用
Environmental Behavior and Sorption
A comprehensive review of phenoxy herbicide sorption experiments, including 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, highlighted the significant role of soil parameters like pH, organic carbon content, and iron oxides in determining the sorption behavior of these herbicides. Soil organic matter and iron oxides were identified as the most relevant sorbents, suggesting that mitigation strategies should be localized to prevent environmental contamination (Werner, Garratt, & Pigott, 2012).
Toxicology and Environmental Impact
Research into the toxicology of 2,4-dichlorophenoxyacetic acid (a closely related compound) provides insights into the broader category of phenoxy herbicides. A scientometric review identified trends in studies focusing on toxicology, highlighting the necessity for future research on molecular biology aspects, exposure assessments, and pesticide degradation to mitigate its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment and Biodegradation
The pesticide production industry, which uses compounds like 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, generates high-strength wastewater. Treatment approaches combining biological processes and granular activated carbon have been shown to effectively remove these pesticides, suggesting a pathway towards reducing environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Bioremediation and Environmental Safety
A review on herbicides based on 2,4-D (2,4-dichlorophenoxyacetic acid) elaborated on the role of microorganisms in degrading these compounds, including 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. This highlights the potential of bioremediation as a strategy for mitigating environmental pollution from phenoxy herbicides (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSDXLUKTYSYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390395 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid | |
CAS RN |
14234-20-9 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



